Dysprosium;2,2,6,6-tetramethylheptane-3,5-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

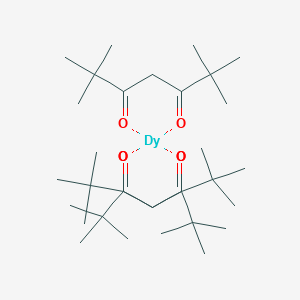

Dysprosium;2,2,6,6-tetramethylheptane-3,5-dione is a coordination compound where dysprosium is complexed with 2,2,6,6-tetramethylheptane-3,5-dione, a β-diketone. This compound is known for its stability and ability to form complexes with various metal ions, making it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,6,6-tetramethylheptane-3,5-dione involves the reaction of pinacolone with methyl isobutyl ketone in the presence of a base such as potassium tert-butoxide. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures around 50°C. The product is then purified through distillation or recrystallization .

Industrial Production Methods

On an industrial scale, the synthesis follows similar principles but is optimized for higher yields and purity. The reaction conditions are carefully controlled, and advanced purification techniques such as sublimation or chromatography are employed to ensure the product’s quality .

Analyse Chemischer Reaktionen

Types of Reactions

2,2,6,6-tetramethylheptane-3,5-dione undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can yield alcohols or hydrocarbons.

Substitution: The compound can participate in substitution reactions, especially in the presence of metal catalysts.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Catalysts such as palladium or nickel are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

2,2,6,6-tetramethylheptane-3,5-dione and its metal complexes have a wide range of applications:

Chemistry: Used as ligands in the synthesis of metal complexes, which are important in catalysis and material science.

Biology: Investigated for potential biological activities, including antibacterial properties.

Medicine: Explored for use in drug delivery systems and as imaging agents.

Industry: Utilized in the production of thin films and coatings, particularly in the semiconductor industry.

Wirkmechanismus

The mechanism of action of 2,2,6,6-tetramethylheptane-3,5-dione involves its ability to form stable complexes with metal ions. The β-diketone structure allows for the formation of chelates, which can stabilize metal ions in various oxidation states. This property is crucial for its role in catalysis and material science .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,4-pentanedione: Another β-diketone with similar chelating properties but different steric and electronic characteristics.

1,3-diphenyl-1,3-propanedione: A β-diketone with aromatic substituents, offering different reactivity and stability profiles.

Hexafluoroacetylacetone: A fluorinated β-diketone with enhanced electron-withdrawing properties, leading to different coordination chemistry.

Uniqueness

2,2,6,6-tetramethylheptane-3,5-dione is unique due to its bulky tert-butyl groups, which provide steric hindrance and influence the stability and reactivity of its metal complexes. This makes it particularly useful in applications requiring stable and robust metal-ligand interactions .

Biologische Aktivität

Dysprosium;2,2,6,6-tetramethylheptane-3,5-dione, commonly known as dipivaloylmethane (DPM), is a β-diketone compound with significant applications in coordination chemistry and biological systems. This article explores the biological activity of this compound, focusing on its interactions with biological molecules, potential therapeutic uses, and relevant research findings.

- Molecular Formula : C₁₁H₂₀O₂

- Molecular Weight : 184.28 g/mol

- Density : 0.9 g/cm³

- Boiling Point : 202.8 °C

- Melting Point : 19 °C

DPM is characterized by its ability to form stable complexes with metal ions, particularly lanthanides such as dysprosium. This property enhances its utility in various biochemical applications.

Biological Activity Overview

DPM exhibits several biological activities that are significant for medicinal chemistry and biochemistry:

- Metal Chelation : DPM acts as a chelator for various metal ions, including dysprosium. This property is crucial in developing metal-based drugs and understanding metal ion homeostasis in biological systems .

- Antioxidant Properties : Research indicates that DPM can scavenge free radicals and reduce oxidative stress in cells. This activity suggests potential applications in preventing oxidative damage associated with various diseases .

- Enzyme Modulation : DPM has been shown to influence enzyme activity by stabilizing metal-enzyme complexes. For example, it can enhance the activity of superoxide dismutase (SOD), an essential enzyme that protects against oxidative stress .

Case Study 1: Antioxidant Activity

A study conducted by Herbots et al. demonstrated that DPM effectively reduced oxidative stress markers in cellular models. The compound was tested on human cell lines exposed to oxidative agents, showing a significant decrease in reactive oxygen species (ROS) levels when treated with DPM compared to control groups .

Case Study 2: Metal Ion Interaction

In a study published in the Journal of Inorganic Chemistry, researchers explored the interaction between DPM and dysprosium ions. The findings revealed that DPM forms stable complexes with dysprosium, which enhances the solubility and bioavailability of the metal in biological systems . This property is particularly useful in drug formulations aimed at delivering dysprosium for therapeutic purposes.

Table of Biological Activities

Eigenschaften

CAS-Nummer |

15522-69-7 |

|---|---|

Molekularformel |

C33H57DyO6 |

Molekulargewicht |

712.3 g/mol |

IUPAC-Name |

dysprosium(3+);2,2,6,6-tetramethylheptane-3,5-dione |

InChI |

InChI=1S/3C11H19O2.Dy/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H,1-6H3;/q3*-1;+3 |

InChI-Schlüssel |

GUBCAZRJSYWFRI-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.[Dy] |

Isomerische SMILES |

CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.[Dy+3] |

Kanonische SMILES |

CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[Dy+3] |

Key on ui other cas no. |

15522-69-7 |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.